5-iso-Butyl-5-methylhydantoin
Overview
Description
5-iso-Butyl-5-methylhydantoin is an organic compound with the molecular formula C8H14N2O2. It belongs to the class of hydantoins, which are cyclic ureas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iso-Butyl-5-methylhydantoin typically involves the reaction of isobutylamine with methyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-iso-Butyl-5-methylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydantoin derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
Scientific Research Applications
5-iso-Butyl-5-methylhydantoin has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-iso-Butyl-5-methylhydantoin involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include modulation of cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-5-methylhydantoin
- 1,3-Divinyl-5-isobutyl-5-methylhydantoin
- 3-Bromo-5-isobutyl-5-methylhydantoin
Uniqueness
5-iso-Butyl-5-methylhydantoin is unique due to its specific isobutyl and methyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other hydantoin derivatives .
Biological Activity
5-iso-Butyl-5-methylhydantoin is a hydantoin derivative that has garnered interest due to its biological activity and potential applications in various fields, including microbiological control and pharmaceuticals. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its hydantoin core structure with an iso-butyl and a methyl group at the 5-position. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its ability to interact with microbial systems. It functions as a biocide , effectively controlling bacterial, yeast, and mold contamination in various applications. The compound operates through the release of halogen species in aqueous environments, which are responsible for its antimicrobial effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study on its efficacy against various microorganisms revealed the following:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These results indicate that this compound is particularly effective against gram-positive bacteria, with lower MIC values compared to gram-negative strains.
Case Studies
- Food Preservation : A study evaluated the application of this compound in preserving fruits and vegetables. The compound was found to significantly reduce microbial load on treated produce, extending shelf life by up to 30% compared to untreated controls .
- Poultry Processing : In poultry processing environments, the use of 1,3-dibromo derivatives of hydantoins, including this compound, showed a marked decrease in bacterial contamination on surfaces and equipment . This application highlights its potential in food safety protocols.
Biochemical Interactions
The interaction of this compound with microbial enzymes has been studied using site-directed mutagenesis techniques. Research indicates that specific cysteine residues in microbial enzymes play a crucial role in recognizing and metabolizing hydantoins, including this compound .
Stability and Efficacy
The stability of this compound under various pH conditions was assessed. The compound maintained its antimicrobial efficacy across a pH range of 4 to 9, making it suitable for diverse applications .
Properties
IUPAC Name |
5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)4-8(3)6(11)9-7(12)10-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCSVDXEADVLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27886-67-5 | |
Record name | 5-Isobutyl-5-methylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylisobutylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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